molecular formula C20H15ClN2O4S B11470801 3-(4-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

3-(4-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11470801
M. Wt: 414.9 g/mol
InChI Key: OCVONZYWMKOUHI-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a synthetic organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxybenzodioxole group, and a thiazolopyridine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazolopyridine intermediate.

    Attachment of the Methoxybenzodioxole Group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxybenzodioxole boronic acid or halide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzodioxole moiety.

    Reduction: Reduction reactions might target the thiazolopyridine core or the chlorophenyl group.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural complexity.

Medicine

In medicinal chemistry, such compounds are often screened for their pharmacological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Other compounds in this class might include those with different substituents on the thiazolopyridine core.

    Chlorophenyl Derivatives: Compounds with variations in the position or number of chlorine atoms on the phenyl ring.

    Methoxybenzodioxole Derivatives: Molecules with different substituents on the benzodioxole ring.

Uniqueness

The uniqueness of 3-(4-CHLOROPHENYL)-7-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific combination of functional groups and structural motifs, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H15ClN2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H15ClN2O4S/c1-25-14-6-11(7-15-19(14)27-9-26-15)13-8-16(24)22-18-17(23-28-20(13)18)10-2-4-12(21)5-3-10/h2-7,13H,8-9H2,1H3,(H,22,24)

InChI Key

OCVONZYWMKOUHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3SN=C4C5=CC=C(C=C5)Cl

Origin of Product

United States

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